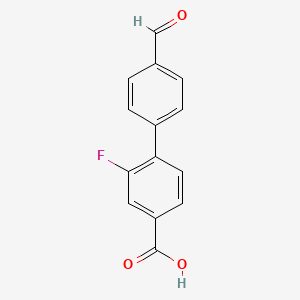

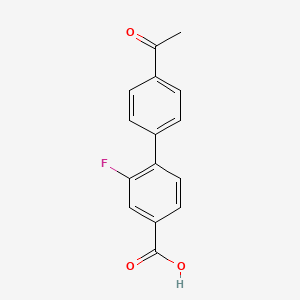

3-Fluoro-4-(4-formylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-4-(4-formylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H9FO3 . It is related to 3-fluorobenzoic acid, which is the meta form of fluorobenzoic acid , and 4-formylbenzoic acid, which is an important intermediate in the synthesis of terepthalic acid .

Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 aldehyde(s) (aromatic), and 1 hydroxyl group(s) .

Applications De Recherche Scientifique

Antimicrobial Agent Development

3-Fluoro-4-(4-formylphenyl)benzoic acid: has been studied for its potential as a growth inhibitor of drug-resistant bacteria. It’s been shown to have significant inhibitory effects on strains of Staphylococcus aureus and Acinetobacter baumannii , with minimum inhibitory concentration values as low as 0.39 μg/mL . This suggests its utility in developing new antimicrobial agents that could be effective against antibiotic-resistant infections.

Cancer Research

In medical research, this compound has been indicated for use in drug development for the treatment of cancer. Its properties may allow it to be used as a precursor or an active component in chemotherapeutic drugs.

Alzheimer’s Disease Treatment

Related compounds, such as 3-Fluoro-4-methoxybenzoic acid , have been used to create esters with ligustrazine moiety for the treatment of Alzheimer’s disease. This indicates that 3-Fluoro-4-(4-formylphenyl)benzoic acid could also be modified for similar applications .

Fungal Infection Treatment

The compound has applications in the development of treatments for fungal infections. Its structural properties could be beneficial in creating compounds that target fungal cells without affecting human cells.

Bacterial Infection Treatment

It has also been indicated for use in the development of treatments for bacterial infections. The compound’s efficacy against drug-resistant bacteria makes it a promising candidate for further research in this area.

Material Science

In material science, 3-Fluoro-4-(4-formylphenyl)benzoic acid can be used in the synthesis of new materials, possibly for creating high-resolution charge density studies .

Analytical Chemistry

The compound’s unique structure allows it to be used in analytical chemistry, potentially as a standard or a reagent in various chemical analyses to determine the presence of other substances .

Environmental Research

In environmental research, derivatives of this compound could be used to study their interaction with environmental factors, such as their breakdown products or their effects on microbial populations .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

The presence of the formyl and carboxylic acid groups suggests that it may interact with its targets through hydrogen bonding or electrostatic interactions .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cellular metabolism .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(4-formylphenyl)benzoic acid . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

Propriétés

IUPAC Name |

3-fluoro-4-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWIJMSLNUZJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688906 |

Source

|

| Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-formylphenyl)benzoic acid | |

CAS RN |

1261969-57-6 |

Source

|

| Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)